molecular formula C32H59ClN6O5 B1684107 Tasidotin hydrochloride CAS No. 623174-20-9

Tasidotin hydrochloride

Cat. No.: B1684107
CAS No.: 623174-20-9
M. Wt: 643.3 g/mol
InChI Key: OOKIODJYZSVHDO-QMYFOHRPSA-N
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Description

Tasidotin Hydrochloride is a synthetic derivative of the marine depsipeptide dolastatin-15. It is an orally active microtubule-targeted compound currently undergoing clinical evaluation for cancer treatment. This compound is known for its ability to inhibit cell proliferation by suppressing spindle microtubule dynamics .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tasidotin Hydrochloride is synthesized as a pentapeptide derivative of dolastatin-15. The synthesis involves the assembly of unique amino acids such as dolavaline, dolaisoleucine, dolaproline, and N-methyl-valine . The reaction conditions typically involve peptide coupling reactions under controlled temperature and pH conditions.

Industrial Production Methods: The industrial production of this compound involves large-scale peptide synthesis techniques. These methods ensure the high purity and yield of the compound, which is crucial for its clinical applications .

Chemical Reactions Analysis

Types of Reactions: Tasidotin Hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups within the compound.

    Reduction: This reaction can alter the oxidation state of the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.

    Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

Tasidotin Hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

Tasidotin Hydrochloride exerts its effects by targeting microtubules, which are essential components of the cell’s cytoskeleton. It inhibits the polymerization of tubulin into microtubules and suppresses the dynamic instability behavior of microtubules. This leads to the inhibition of cell proliferation and mitosis. The major intracellular metabolite of this compound, Tasidotin C-carboxylate, also plays a significant role in its mechanism of action .

Comparison with Similar Compounds

    Dolastatin-15: The parent compound from which Tasidotin Hydrochloride is derived.

    Taxanes: Microtubule stabilizers used in cancer treatment.

    Vinca Alkaloids: Tubulin inhibitors used in cancer treatment.

Uniqueness: this compound is unique in its ability to inhibit microtubule dynamics without significantly affecting the polymer mass. This distinguishes it from other microtubule-targeted drugs like taxanes and vinca alkaloids, which either stabilize or inhibit microtubule polymerization .

Properties

IUPAC Name

(2S)-N-tert-butyl-1-[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-(dimethylamino)-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H58N6O5.ClH/c1-19(2)24(33-28(40)25(20(3)4)35(10)11)30(42)36(12)26(21(5)6)31(43)38-18-14-16-23(38)29(41)37-17-13-15-22(37)27(39)34-32(7,8)9;/h19-26H,13-18H2,1-12H3,(H,33,40)(H,34,39);1H/t22-,23-,24-,25-,26-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOKIODJYZSVHDO-QMYFOHRPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N(C)C(C(C)C)C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NC(C)(C)C)NC(=O)C(C(C)C)N(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N(C)[C@@H](C(C)C)C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)NC(C)(C)C)NC(=O)[C@H](C(C)C)N(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H59ClN6O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70211383
Record name Tasidotin hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70211383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

643.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

623174-20-9
Record name Tasidotin hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0623174209
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tasidotin hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70211383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N-dimethyl-L-valyl-L-valyl-N-methyl-L-valyl-L-prolyl-L-proline-tert-butylamide hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TASIDOTIN HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3382C833Z5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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